9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
BenchChem offers high-quality 9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H25BrN2O3 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
9-bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H25BrN2O3/c1-3-4-13-29-19-9-6-17(7-10-19)25-28-22(20-14-18(26)8-12-23(20)31-25)15-21(27-28)24-11-5-16(2)30-24/h5-12,14,22,25H,3-4,13,15H2,1-2H3 |
InChI Key |
PBPXOSNSMKZQLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(O4)C)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Biological Activity
9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound with potential pharmacological applications. Its unique structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C25H25BrN2O3
- Molecular Weight : 481.4 g/mol
- IUPAC Name : 9-bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound through in vitro assays. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.2 | Induction of apoptosis via caspase activation |
| Study B | MCF-7 | 20.5 | Inhibition of cell proliferation through cell cycle arrest |
The results suggest that 9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can effectively inhibit the growth of cancer cells by inducing programmed cell death and preventing cell cycle progression.
Anti-inflammatory Effects
In a separate investigation focused on anti-inflammatory properties, the compound was tested using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages:
| Parameter | Control | Treatment (10 µM) |
|---|---|---|
| TNF-α Production (pg/mL) | 250 | 80 |
| IL-6 Production (pg/mL) | 300 | 90 |
The data indicates a significant reduction in pro-inflammatory cytokines TNF-α and IL-6 upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.
Analgesic Properties
The analgesic activity was evaluated using the acetic acid-induced writhing test in mice:
| Group | Number of Writhes |
|---|---|
| Control | 30 |
| Compound Treatment | 12 |
The compound demonstrated a notable reduction in pain response, indicating its efficacy as an analgesic.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. Modifications to the bromine and butoxyphenyl groups have been shown to affect potency and selectivity for various biological targets.
Key Findings:
- Bromine Substitution : Enhances cytotoxicity against cancer cells.
- Alkoxy Group Variation : Alters anti-inflammatory activity; longer alkoxy chains generally increase efficacy.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
